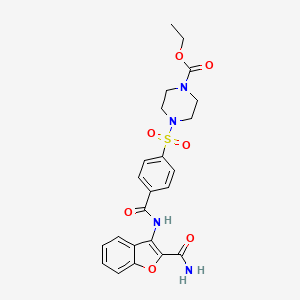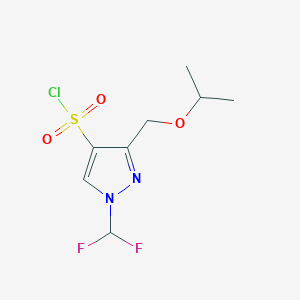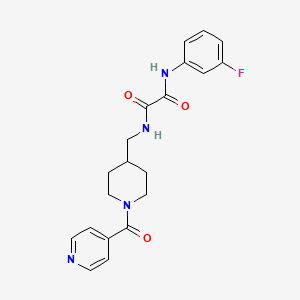![molecular formula C17H12FN3OS2 B3003566 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049364-63-7](/img/structure/B3003566.png)
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide, is a derivative of imidazo[2,1-b]thiazole, which is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. While the specific compound is not directly described in the provided papers, similar compounds with fluorophenyl groups and imidazo[2,1-b]thiazole cores have been synthesized and analyzed, suggesting a potential interest in this class of compounds for their chemical and biological properties.
Synthesis Analysis
The synthesis of related imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions including condensation, ring closure, and substitution reactions. For instance, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives is achieved through intermediate steps and is characterized by spectroscopic methods . Similarly, the synthesis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves the Suzuki reaction among other steps . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the thiophen-2-ylmethyl group.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives is often confirmed using techniques such as FT-IR, NMR spectroscopy, and X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde was determined using X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures, as seen in the study of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide . These analytical methods would be essential for the molecular structure analysis of the compound of interest.
Chemical Reactions Analysis
The reactivity of imidazo[2,1-b]thiazole derivatives can be inferred from studies on similar compounds. For instance, the presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity and ability to participate in various interactions . The chemical reactions involving these compounds are likely to be influenced by the substituents on the imidazo[2,1-b]thiazole core, which can be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like the fluorophenyl and thiophen-2-ylmethyl groups, would affect these properties. The intermolecular interactions observed in crystal structures, such as hydrogen bonding and π-π stacking, can also influence the compound's physical state and its behavior in different environments . Additionally, the antimicrobial activity of some imidazo[2,1-b]thiazole derivatives has been evaluated, indicating potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Anticancer Activity
- Imidazo[2,1-b]thiazole derivatives, including those with a 6-(4-fluorophenyl) moiety, have shown potential as anticancer agents. Specifically, some analogues of this compound have exhibited strong cytotoxicity against leukemia cells, suggesting their use as chemotherapeutic agents (Karki et al., 2011).
- Certain derivatives have also demonstrated cytotoxic activity against colon cancer and melanoma cell lines, with some compounds showing superior activity compared to the control drug sorafenib (Abdel‐Maksoud et al., 2019).
Antimicrobial and Anti-Tuberculosis Properties
- Imidazo[2,1-b]thiazole derivatives have exhibited antimicrobial activities, including potential against Mycobacterium tuberculosis. This suggests their potential as anti-tuberculosis compounds (Güzeldemirci & Küçükbasmacı, 2010).
- The class of imidazo[2,1-b]thiazole-5-carboxamides, in particular, has shown nanomolar potency against both replicating and drug-resistant strains of Mycobacterium tuberculosis (Moraski et al., 2016).
Modulation of Receptors in Immune Cells
- Some imidazo[2,1-b]thiazoles have been found to modulate the CD2 receptor of human T trypsinized lymphocytes. This indicates a potential immunological effect and could be relevant for research in immune response modulation (Harraga et al., 1994).
Potential as FLT3 Inhibitors in Leukemia Treatment
- Derivatives of 6-phenylimidazo[2,1-b]thiazole have been synthesized and shown to inhibit FLT3, a target in acute myeloid leukemia treatment. This suggests their potential use in cancer therapy (Lin et al., 2015).
Sensor Applications
- A derivative of imidazo[2,1-b]thiazole has been used as a sensor to detect In3+ and Zn2+ ions, demonstrating the compound's potential in analytical chemistry applications (Xu et al., 2020).
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS2/c18-12-5-3-11(4-6-12)14-9-21-15(10-24-17(21)20-14)16(22)19-8-13-2-1-7-23-13/h1-7,9-10H,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYFEXFTISHERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003490.png)


![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)
![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)

![2-[(4-Methoxyphenyl)formamido]-2-phenylacetic acid](/img/structure/B3003504.png)
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)